PAT-347 sodium
Descripción
PAT-347 sodium is a potent type III non-competitive inhibitor of Autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in fibrotic diseases, cancer, and inflammation, making ATX inhibition a therapeutic priority .
Propiedades
Fórmula molecular |
C28H20ClF2N2NaO3S |
|---|---|
Peso molecular |
560.9756 |
Apariencia |
Solid powder |
Sinónimos |
PAT-347; PAT 347; PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Characteristics of PAT-347 Sodium
- Chemical Formula : C₂₈H₂₁ClF₂N₂O₃S (MW: 538.99) .
- IC₅₀ : 0.3 nM (LPC substrate) .
- Binding Mode : Binds to the ATX hydrophobic tunnel via π–π interactions with Phe274, His251, and Phe249, and contacts Lys248, Trp254, and Trp260 .
- Mechanism: Non-competitive inhibition, blocking LPA release without affecting LPC cleavage .
Comparison with Similar Compounds
Structural and Binding Mode Differences
| Compound | IC₅₀ (nM) | Binding Mode | Key Interactions | PDB ID |
|---|---|---|---|---|
| PAT-347 | 0.3 | Type III (non-competitive) | Phe274, His251, Phe249, Lys248, Trp254/260 | 4zg7 |
| PAT-505 | 2.0 | Type III (similar to PAT-347) | Ser81, Val277 added | 5kxa |
| PAT-048 | 1.1 | Type III | Improved pharmacodynamics in vivo | N/A |
| PAT-352 | 26 | Dual binding (catalytic site + tunnel) | Phe275 amide, Tyr307 | 4zg9 |
| LM-Cpd 51 | 81 | Type III | Trp254 stacking, Phe249/Trp260/Phe274 | 5lqq |
Key Observations :
- PAT-347 exhibits the highest potency (IC₅₀ = 0.3 nM) among PharmAkea's indole derivatives due to optimal π–π interactions and tunnel occupancy .
- PAT-505 shares PAT-347’s binding residues but includes additional interactions (Ser81, Val277), likely contributing to its anti-fibrotic efficacy in NASH models despite lower potency .
- PAT-048 , though less potent in vitro (IC₅₀ = 1.1 nM), demonstrated superior in vivo activity in a bleomycin-induced dermal fibrosis model, achieving >90% ATX inhibition at 20 mg/kg .
Pharmacological and Clinical Profiles
| Compound | Plasma IC₅₀ (Human) | In Vivo Efficacy | Clinical Relevance |
|---|---|---|---|
| PAT-347 | Not reported | Structural studies dominant | Preclinical focus on binding mechanisms |
| PAT-505 | 9.7 nM | Anti-fibrotic in NASH models | Potential for metabolic disorders |
| PAT-048 | 8.9 nM | 75% ATX inhibition at 10 mg/kg (24 h) | Lead candidate for fibrosis |
| PharmAkea-Cpd A-E | <0.5 µM | Reduced blood glucose in high-fat diet mice | Metabolic disorder applications |
Key Insights :
- PAT-347’s non-competitive mechanism avoids disrupting LPC hydrolysis, making it a selective tool for studying LPA-driven pathologies .
- PAT-048 ’s superior in vivo performance suggests favorable pharmacokinetics, possibly due to enhanced bioavailability or tissue penetration .
- PharmAkea-Cpd A-E (IC₅₀ <0.5 µM) show broader metabolic effects but lower potency than PAT-347, indicating structural trade-offs for multifunctionality .
Novelty in Binding and Drug Design
- Allosteric Inhibition : PAT-347’s binding to the ATX tunnel represents a distinct strategy compared to type I/II inhibitors targeting the catalytic site. This prevents LPA release rather than blocking LPC cleavage, reducing off-target effects .
- Hybrid Inhibitors: Recent studies (e.g., Stylianaki et al.) identified compounds with mixed competitive/non-competitive modes, highlighting PAT-347’s role as a structural template for next-generation inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
